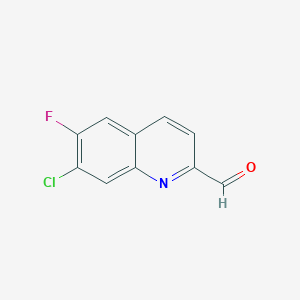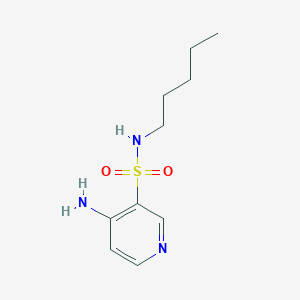
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor indole compound followed by alkylation and subsequent functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows it to bind to multiple receptors, influencing different biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Similar in structure but with different functional groups.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline]: Another indole derivative with distinct applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-ethyl-3,3-dimethyl-6-nitroindol-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-4-13-10-7-8(14(16)17)5-6-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3 |
Clé InChI |
LUUINGVHEHDLDS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(C1=O)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Piperidinone, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8583508.png)




![4-[2-(Cyclopentylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8583538.png)


![4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)

